molecular formula C15H15N3O B12738985 2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-methylethyl)-3-(2-pyridinyl)- CAS No. 89659-89-2

2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-methylethyl)-3-(2-pyridinyl)-

Cat. No.: B12738985
CAS No.: 89659-89-2
M. Wt: 253.30 g/mol
InChI Key: LUOAQZKZINRMNH-UHFFFAOYSA-N
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Description

2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-methylethyl)-3-(2-pyridinyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-methylethyl)-3-(2-pyridinyl)- typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions may involve the replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may result in halogenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-methylethyl)-3-(2-pyridinyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler structure with similar biological activities.

    2H-Benzimidazol-2-one: Lacks the additional substituents found in the target compound.

    Pyridine Derivatives: Compounds containing the pyridine ring with various substituents.

Uniqueness

The uniqueness of 2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-methylethyl)-3-(2-pyridinyl)- lies in its specific combination of functional groups, which may confer unique biological and chemical properties compared to other similar compounds.

Properties

CAS No.

89659-89-2

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

1-propan-2-yl-3-pyridin-2-ylbenzimidazol-2-one

InChI

InChI=1S/C15H15N3O/c1-11(2)17-12-7-3-4-8-13(12)18(15(17)19)14-9-5-6-10-16-14/h3-11H,1-2H3

InChI Key

LUOAQZKZINRMNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N(C1=O)C3=CC=CC=N3

Origin of Product

United States

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